molecular formula C12H10ClNO3 B579800 (5-chloroquinolin-8-yl) ethyl carbonate CAS No. 18119-31-8

(5-chloroquinolin-8-yl) ethyl carbonate

Cat. No.: B579800
CAS No.: 18119-31-8
M. Wt: 251.666
InChI Key: AMJOAKAXBLLGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-chloroquinolin-8-yl) ethyl carbonate is a chemical compound with the molecular formula C12H10ClNO3. It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid 5-chloro-8-quinolyl ethyl ester typically involves the reaction of 5-chloro-8-hydroxyquinoline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ester bond. The reaction conditions usually include a temperature range of 0-5°C to prevent side reactions and ensure high yield .

Industrial Production Methods

In an industrial setting, the production of carbonic acid 5-chloro-8-quinolyl ethyl ester follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product quality and consistency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(5-chloroquinolin-8-yl) ethyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .

Scientific Research Applications

(5-chloroquinolin-8-yl) ethyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbonic acid 5-chloro-8-quinolyl ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the disruption of cellular pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-chloroquinolin-8-yl) ethyl carbonate stands out due to its unique combination of a quinoline ring, chlorine substitution, and ethyl ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-chloroquinolin-8-yl) ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)17-10-6-5-9(13)8-4-3-7-14-11(8)10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJOAKAXBLLGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.